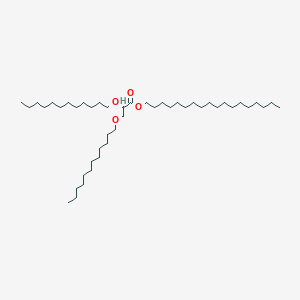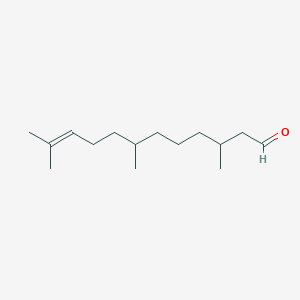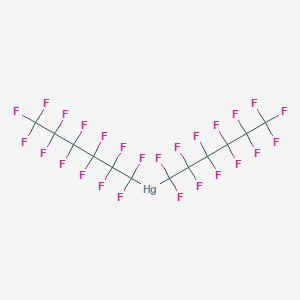
Bis(tridecafluorohexyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tridecafluorohexyl)mercury is a chemical compound that belongs to the class of organomercury compounds These compounds are characterized by the presence of mercury atoms bonded to organic groups this compound is notable for its unique structure, which includes two tridecafluorohexyl groups attached to a central mercury atom
Méthodes De Préparation
The synthesis of bis(tridecafluorohexyl)mercury typically involves the reaction of mercury salts with tridecafluorohexyl-containing reagents. One common method involves the reaction of mercury(II) chloride with tridecafluorohexyl lithium or tridecafluorohexyl magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Bis(tridecafluorohexyl)mercury undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to elemental mercury and tridecafluorohexyl-containing byproducts.
Substitution: In substitution reactions, the tridecafluorohexyl groups can be replaced by other organic or inorganic groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Bis(tridecafluorohexyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: Research into the biological effects of organomercury compounds often involves this compound due to its unique properties.
Mécanisme D'action
The mechanism of action of bis(tridecafluorohexyl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom in the compound can form strong bonds with sulfur atoms in these proteins, leading to the inhibition of their function. This interaction can disrupt various cellular processes and pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Bis(tridecafluorohexyl)mercury can be compared with other similar organomercury compounds, such as:
- Bis(perfluorohexyl)mercury
- Bis(perfluorooctyl)mercury
- Bis(trifluoromethyl)mercury
These compounds share similar structural features but differ in the length and composition of the fluorinated alkyl groups. This compound is unique due to its specific tridecafluorohexyl groups, which impart distinct chemical and physical properties .
Propriétés
Numéro CAS |
63037-06-9 |
|---|---|
Formule moléculaire |
C12F26Hg |
Poids moléculaire |
838.68 g/mol |
Nom IUPAC |
bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)mercury |
InChI |
InChI=1S/2C6F13.Hg/c2*7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19; |
Clé InChI |
VUOGCYGEEUKYFK-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)[Hg]C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)

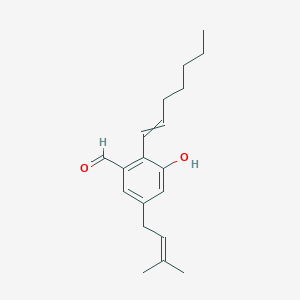
![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
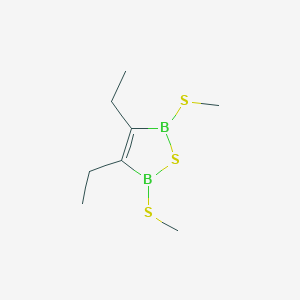
![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)


![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
